molecular formula C17H18ClNO3 B5418121 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide

2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide

Cat. No. B5418121
M. Wt: 319.8 g/mol
InChI Key: VPGHAQHSOICJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound, also known as CM16, is a member of the acetamide family and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide is not fully understood, but it is believed to work by binding to specific receptors in the body. This compound has been found to have high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. Additionally, this compound has been found to have an effect on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the improvement of cognitive function. This compound has also been found to have neuroprotective effects and can reduce oxidative stress in the brain. Additionally, this compound has been found to have an effect on the immune system, as it can modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide in lab experiments is its high binding affinity for certain receptors, which makes it a useful tool for studying the function of these receptors. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide. One direction is to further investigate its potential use in cancer treatment, as it has shown promising results in inhibiting cancer cell growth. Another direction is to study its potential use in drug development, as it has been found to have high binding affinity for certain receptors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide involves a multi-step process that includes the reaction of 4-chlorophenol with 4-methoxybenzylamine to form an intermediate product. This intermediate is then reacted with N-methylacetamide to produce this compound. The yield of this synthesis method is relatively high, and the purity of the final product can be achieved through recrystallization.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function. Additionally, this compound has been studied for its potential use in drug development, as it has been found to have high binding affinity for certain receptors.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-19(11-13-3-7-15(21-2)8-4-13)17(20)12-22-16-9-5-14(18)6-10-16/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGHAQHSOICJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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